1-(4-Hydroxyphenyl)-1-methylthiourea
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Overview
Description
1-(4-Hydroxyphenyl)-1-methylthiourea is an organic compound characterized by the presence of a hydroxyphenyl group and a methylthiourea moiety
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various enzymes and proteins within biological systems .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Compounds with similar structures have been implicated in various biochemical pathways, including those involved in the metabolism of aromatic compounds .
Pharmacokinetics
The compound’s bioavailability may be influenced by factors such as its solubility, stability, and the presence of transport proteins .
Result of Action
Similar compounds have been shown to exert various biological effects, potentially influencing cellular processes such as signal transduction, enzyme activity, and gene expression .
Action Environment
The action, efficacy, and stability of 1-(4-Hydroxyphenyl)-1-methylthiourea can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the biological system where the compound is active .
Biochemical Analysis
Biochemical Properties
. Based on its structure, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules. The hydroxyphenyl group could potentially form hydrogen bonds with biomolecules, influencing their structure and function .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Hydroxyphenyl)-1-methylthiourea typically involves the reaction of 4-hydroxyaniline with methyl isothiocyanate. The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide, to facilitate the nucleophilic attack of the amine group on the isothiocyanate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Hydroxyphenyl)-1-methylthiourea undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The thiourea moiety can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiourea moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-(4-Hydroxyphenyl)-1-methylthiourea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of thiol-containing enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Comparison with Similar Compounds
1-(4-Hydroxyphenyl)-2-thiourea: Similar structure but with a different substitution pattern.
4-Hydroxyphenylthiourea: Lacks the methyl group, leading to different reactivity and properties.
1-Methyl-3-(4-hydroxyphenyl)thiourea: Positional isomer with distinct chemical behavior.
Uniqueness: 1-(4-Hydroxyphenyl)-1-methylthiourea is unique due to the presence of both hydroxyphenyl and methylthiourea groups, which confer specific reactivity and potential biological activity. Its ability to undergo diverse chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.
Properties
IUPAC Name |
1-(4-hydroxyphenyl)-1-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-10(8(9)12)6-2-4-7(11)5-3-6/h2-5,11H,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCZSTKILWGCLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)O)C(=S)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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